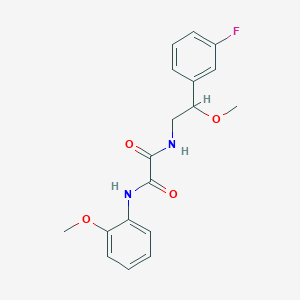

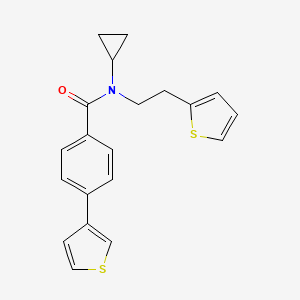

![molecular formula C10H17F2N3 B2722473 (2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine CAS No. 1245807-73-1](/img/structure/B2722473.png)

(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The direct synthesis of amides from carboxylic acids and amines has been facilitated by the use of B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, showcasing the utility of fluoroethyl compounds in amidation reactions with low levels of racemization and without the need for aqueous workup or chromatography (Lanigan, Starkov, & Sheppard, 2013).

- Research into the reactions of amine- and phosphane-borane adducts with frustrated Lewis pair combinations has highlighted the versatility of fluoroethylamine derivatives in promoting dehydrogenation reactions, pointing towards their potential application in synthetic chemistry (Whittell et al., 2010).

Catalysis and Polymerization

- Studies on the hydrogenation of CO2 to formic acid have demonstrated the use of diamine-functionalized ionic liquids, including fluoroethylamine derivatives, as catalysts. This showcases their potential in environmental chemistry and catalysis, promoting reactions under mild conditions (Zhang et al., 2009).

- Functional modification of poly(vinyl alcohol)/acrylic acid hydrogels through condensation with various amine compounds, including fluoroethylamine derivatives, has been explored. This modification technique can enhance the properties of hydrogels for medical applications, indicating the utility of these compounds in materials science (Aly, Aly, & El-Mohdy, 2015).

Coordinative Properties and Ligand Synthesis

- The coordinative properties of highly fluorinated solvents with amino and ether groups, including those related to fluoroethylamine derivatives, have been investigated. This research provides insights into the interaction between inorganic monocations and fluoroethylamine derivatives, useful for developing new materials and chemical sensors (Boswell et al., 2005).

- The synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands in a superbasic medium, including the synthesis of bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, highlights the applicability of fluoroethylamine derivatives in the creation of complex ligands for coordination chemistry and potential applications in catalysis (Potapov et al., 2007).

Propriétés

IUPAC Name |

N-(2,2-difluoroethyl)-2-(3,5-dimethylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2N3/c1-7-4-8(2)15(14-7)9(3)5-13-6-10(11)12/h4,9-10,13H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQCEGEJDCSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CNCC(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

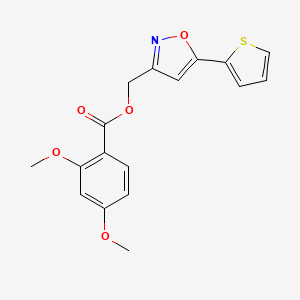

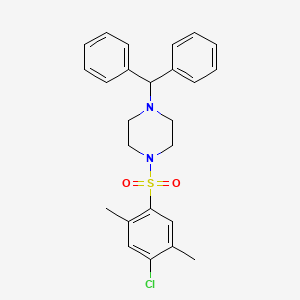

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)

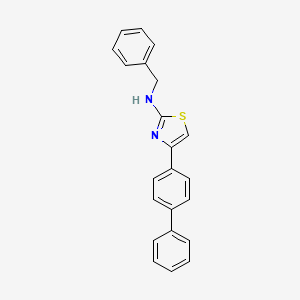

![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)

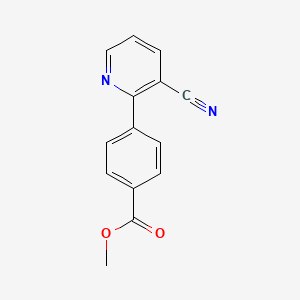

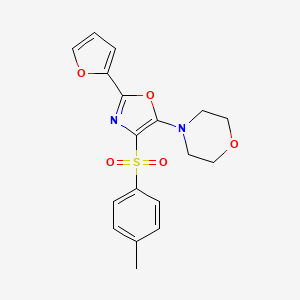

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)

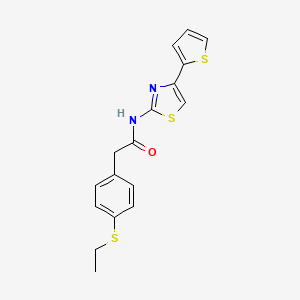

![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)

![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)